molecular formula C49H76N10O12 B12371755 TREM-1 inhibitory peptide GF9

TREM-1 inhibitory peptide GF9

Cat. No.: B12371755
M. Wt: 997.2 g/mol
InChI Key: MNVMEIMCBGNQIJ-YEFFYANISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TREM-1 inhibitory peptide GF9 is a ligand-independent nonapeptide that inhibits the triggering receptor expressed on myeloid cells 1 (TREM-1). This compound has shown potential in reducing excessive inflammation caused by conditions such as rheumatoid arthritis and sepsis .

Preparation Methods

The synthesis of TREM-1 inhibitory peptide GF9 involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the peptide is cleaved from the resin using a mixture of TFA, water, and scavengers . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or yeast expression systems .

Chemical Reactions Analysis

TREM-1 inhibitory peptide GF9 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. it can be incorporated into nanoparticles or conjugated with other molecules to enhance its therapeutic efficacy . Common reagents used in these reactions include coupling agents like HBTU and protective groups like Fmoc .

Mechanism of Action

The mechanism of action of TREM-1 inhibitory peptide GF9 involves the blockade of TREM-1 signaling. TREM-1 is an immune receptor expressed on myeloid cells, and its activation leads to the amplification of inflammatory responses. GF9 inhibits this pathway by preventing the interaction between TREM-1 and its ligands, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha . This inhibition helps in controlling excessive inflammation and improving disease outcomes.

Properties

Molecular Formula

C49H76N10O12

Molecular Weight

997.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H76N10O12/c1-28(2)21-34(54-44(65)36(52-40(62)25-51)23-31-15-9-7-10-16-31)43(64)58-38(26-60)46(67)53-33(19-13-14-20-50)42(63)57-39(27-61)47(68)55-35(22-29(3)4)45(66)59-41(30(5)6)48(69)56-37(49(70)71)24-32-17-11-8-12-18-32/h7-12,15-18,28-30,33-39,41,60-61H,13-14,19-27,50-51H2,1-6H3,(H,52,62)(H,53,67)(H,54,65)(H,55,68)(H,56,69)(H,57,63)(H,58,64)(H,59,66)(H,70,71)/t33-,34-,35-,36-,37-,38-,39-,41-/m0/s1

InChI Key

MNVMEIMCBGNQIJ-YEFFYANISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

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